Array ( [bid] => 160366 ) Buy Acrylic acid, 2-norbornyl ester | 10027-06-2

Acrylic acid, 2-norbornyl ester

Catalog No.
S1537742
CAS No.
10027-06-2
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acrylic acid, 2-norbornyl ester

CAS Number

10027-06-2

Product Name

Acrylic acid, 2-norbornyl ester

IUPAC Name

2-bicyclo[2.2.1]heptanyl prop-2-enoate

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-2-10(11)12-9-6-7-3-4-8(9)5-7/h2,7-9H,1,3-6H2

InChI Key

IQYMRQZTDOLQHC-UHFFFAOYSA-N

SMILES

C=CC(=O)OC1CC2CCC1C2

Canonical SMILES

C=CC(=O)OC1CC2CCC1C2

The exact mass of the compound Acrylic acid, 2-norbornyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Acrylic acid, 2-norbornyl ester, also known as 2-norbornyl acrylate, is an organic compound with the molecular formula C10H14O2C_{10}H_{14}O_{2} and a molar mass of approximately 166.22 g/mol. This compound belongs to the family of acrylates, which are esters derived from acrylic acid. It features a bicyclic structure derived from norbornane, which contributes to its unique physical and chemical properties. The compound is characterized by its double bond, which is typical of acrylates, making it reactive and useful in various chemical applications .

Typical for acrylates:

  • Polymerization: The compound can participate in free radical polymerization due to the presence of the vinyl group. This reaction is crucial for producing polymers used in coatings, adhesives, and sealants.
  • Esterification: It can react with alcohols to form higher esters, which can modify its properties and expand its application range.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, acrylic acid, 2-norbornyl ester can hydrolyze back to acrylic acid and norbornanol.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Acrylic acid, 2-norbornyl ester can be synthesized through several methods:

  • Direct Esterification: This method involves the reaction of acrylic acid with norbornanol in the presence of an acid catalyst. The reaction typically requires heating to facilitate ester formation.
  • Transesterification: This process involves exchanging the ester group of another acrylate with norbornanol in the presence of a catalyst.
  • Radical Polymerization: Acrylic acid can be polymerized with norbornene derivatives under radical conditions to yield acrylic acid esters.

These methods allow for the efficient production of acrylic acid, 2-norbornyl ester while maintaining control over reaction conditions to optimize yield and purity .

Acrylic acid, 2-norbornyl ester finds numerous applications across various industries:

  • Adhesives and Sealants: Due to its excellent adhesion properties and flexibility, it is widely used in formulating adhesives for packaging and construction.
  • Coatings: It is incorporated into coatings for its durability and resistance to environmental factors.
  • Polymers: As a monomer, it is used in producing specialty polymers that require specific mechanical or thermal properties.
  • Textiles: The compound can be utilized in textile treatments to enhance water repellency or stain resistance.

These applications leverage the unique properties imparted by the norbornyl structure combined with the reactivity of the acrylic group .

Interaction studies involving acrylic acid, 2-norbornyl ester primarily focus on its reactivity with other chemicals and its biological interactions. Research has indicated that acrylates can interact with proteins and nucleic acids due to their electrophilic nature. Such interactions may lead to modifications that could affect biological functions or contribute to toxicity.

In industrial applications, understanding how this compound interacts with other materials (e.g., fillers or plasticizers) is crucial for optimizing formulations in adhesives and coatings .

Several compounds share structural similarities with acrylic acid, 2-norbornyl ester. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
Acrylic AcidC3H4O2C_{3}H_{4}O_{2}Simple structure; widely used as a monomer
Methyl AcrylateC4H6O2C_{4}H_{6}O_{2}Commonly used in polymer production
Ethyl AcrylateC5H8O2C_{5}H_{8}O_{2}Similar reactivity; used in coatings and adhesives
Butyl AcrylateC7H12O2C_{7}H_{12}O_{2}Known for flexibility; used in sealants

Uniqueness of Acrylic Acid, 2-Norbornyl Ester:
Acrylic acid, 2-norbornyl ester is unique due to its bicyclic structure derived from norbornane, which imparts distinct physical properties such as increased rigidity compared to linear acrylates. This structural characteristic enhances its performance in specific applications like high-performance coatings and adhesives where mechanical strength is critical .

XLogP3

2.4

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Dates

Last modified: 07-17-2023

Explore Compound Types